N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-(4-Methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone (5,5-dioxido) group, a 4-methoxybenzyl substituent at position 3, and a 2-methylpropanamide moiety at the imine position. This structure combines electron-withdrawing (sulfone) and electron-donating (4-methoxybenzyl) groups, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C17H22N2O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H22N2O4S2/c1-11(2)16(20)18-17-19(8-12-4-6-13(23-3)7-5-12)14-9-25(21,22)10-15(14)24-17/h4-7,11,14-15H,8-10H2,1-3H3 |
InChI Key |
CFCIIGYKZQYWSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the intermediate products are purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, derivatives of thiazole and thieno[3,4-d][1,3]thiazole have been investigated for their cytotoxic effects against melanoma cells. One study reported that a related compound exhibited a selective cytotoxic effect on human melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin production. This suggests that compounds in this class may serve as novel candidates for melanoma therapy due to their ability to target cancer cells selectively while sparing normal cells .
Anti-inflammatory Effects
Compounds similar to N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide have shown promise in anti-inflammatory applications. Thiazole derivatives are recognized for their ability to inhibit inflammatory pathways, making them potential therapeutic agents for conditions characterized by excessive inflammation. The mechanisms of action often involve modulation of cytokine production and inhibition of inflammatory mediators .
Antimicrobial Activity
The thiazole and thienothiazole frameworks are known for their antimicrobial properties. Research has indicated that these compounds can exhibit activity against various bacterial strains and fungi. The presence of the methoxybenzyl group may enhance their lipophilicity and bioavailability, contributing to their effectiveness against pathogens .
Drug Development and Synthesis
The synthesis of this compound involves several synthetic steps that can be optimized for higher yields and purity. The methods typically include multi-step organic synthesis techniques that can be adapted for large-scale production in pharmaceutical applications .
Potential in Neurological Disorders
Emerging research suggests that compounds with similar structures may have neuroprotective effects. By modulating oxidative stress and inflammation in neuronal cells, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. However, more extensive studies are needed to confirm these effects and elucidate the underlying mechanisms .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Properties | Selective cytotoxic effects on melanoma cells; potential as a chemotherapeutic agent |
| Anti-inflammatory Effects | Inhibition of inflammatory pathways; potential treatment for inflammatory diseases |
| Antimicrobial Activity | Activity against various bacterial strains and fungi; enhanced bioavailability due to methoxy group |
| Drug Development | Multi-step synthesis methods adaptable for large-scale production |
| Neurological Disorders | Potential neuroprotective effects; requires further investigation |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of target proteins and subsequent changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thiadiazole and Thiazole Families
The compound shares structural motifs with several heterocyclic derivatives reported in the literature. Below is a comparative analysis:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s tetrahydrothienothiazole core is distinct from simpler thiadiazoles (e.g., 8a) or thiazolo-pyrimidines (e.g., 11b). The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogues, which may enhance solubility or alter pharmacokinetics .
electron-withdrawing) . The 2-methylpropanamide substituent is less sterically hindered than the adamantyl group in , suggesting differences in membrane permeability or metabolic stability.
Pharmacological and Physicochemical Comparisons
- Enzyme Inhibition: The adamantane-naphthoquinone hybrid in showed pKa-dependent enzyme inhibition due to its acidic protons. The target compound’s sulfone and amide groups may similarly modulate enzymatic interactions but with distinct electronic profiles.
- Solubility : The sulfone and amide groups in the target compound likely improve aqueous solubility compared to purely aromatic derivatives like 8a or 11b , which rely on nitriles or furans for polarity .
Biological Activity
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈N₂O₃S
- IUPAC Name : this compound
- CAS Number : Not available
The compound exhibits various biological activities primarily through its interaction with specific biochemical pathways. It has been shown to influence several targets related to cellular signaling and metabolic processes:
- Phosphodiesterase Inhibition : The compound acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4A and PDE4D, which are involved in the hydrolysis of cyclic AMP (cAMP). This inhibition can lead to increased levels of cAMP, influencing various physiological responses such as inflammation and cell proliferation .
- Antioxidant Activity : The thiazole moiety in the structure contributes to its antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have shown that the compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, displaying cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been evaluated in models of neurodegenerative diseases, where it exhibited potential in reducing neuronal damage and improving cognitive functions .
Case Studies and Research Findings
Toxicity and Safety Profile
The safety profile of this compound has been assessed in preliminary toxicity studies. The compound showed low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models. Long-term studies are needed to fully understand its safety profile .
Q & A
Q. How can researchers design stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
